molecular formula C22H24N2O3 B2461758 2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)-N-phenethylacetamide CAS No. 898411-65-9

2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)-N-phenethylacetamide

Cat. No. B2461758
CAS RN: 898411-65-9
M. Wt: 364.445
InChI Key: OMMLBFXFNVNUHZ-UHFFFAOYSA-N
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Description

2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)-N-phenethylacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound is also known as N-phenethyl-2-[2-(propyl-2-oxo-1,2,3,4-tetrahydroisoquinolin-5-yloxy)acetamide] and is commonly abbreviated as PPTIA.

Scientific Research Applications

Structural and Vibrational Study

A detailed structural and vibrational study on similar compounds, employing FT-IR and FT-Raman spectroscopy alongside DFT calculations, has been conducted. These studies provide insights into molecular electrostatic potential, frontier molecular orbital analysis, and nonlinear optical properties. Molecular docking results have shown potential inhibitory activity against specific protein complexes, suggesting applications in drug design and development (El-Azab et al., 2016).

Synthetic Methodologies

Research has explored various synthetic routes and reactions involving similar compounds. For instance, the reactions of 1-methylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives with acyl chlorides have led to the formation of novel compounds, highlighting the versatility of these molecules in synthetic chemistry (Granik et al., 1982).

Structural Aspects and Properties

The structural aspects and properties of salt and inclusion compounds derived from similar isoquinoline derivatives have been studied. These compounds exhibit interesting behaviors like gel formation and fluorescence emission upon treatment with various acids, indicating their potential in material science and sensor technology (Karmakar et al., 2007).

Pharmacological Applications

Pharmacological studies have been conducted on compounds with similar structures, revealing their potential in modulating sleep-wake cycles through orexin receptor antagonism. These findings suggest applications in treating sleep disorders and enhancing our understanding of sleep regulation mechanisms (Dugovic et al., 2009).

Antifungal and Anticancer Activities

Compounds containing the isoquinoline moiety have been evaluated for their antifungal and anticancer activities. For instance, derivatives have shown activity against Candida albicans and demonstrated cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents (Surikova et al., 2010; Bu et al., 2001).

properties

IUPAC Name

2-(1-oxo-2-propylisoquinolin-5-yl)oxy-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-2-14-24-15-12-18-19(22(24)26)9-6-10-20(18)27-16-21(25)23-13-11-17-7-4-3-5-8-17/h3-10,12,15H,2,11,13-14,16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMLBFXFNVNUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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